molecular formula C14H15F3N2O B2522704 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one CAS No. 478047-04-0

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

Cat. No. B2522704
CAS RN: 478047-04-0
M. Wt: 284.282
InChI Key: WGTSWLHDBUPUBO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one” is a chemical compound. It is a derivative of trifluoromethylpyridines , which are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, which could potentially include “1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one”, involves the development of organic compounds containing fluorine . The synthesis starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Copper(II) Chloride Adducts : This compound reacts with 2-pyridylcarboxamidrazone to produce derivatives that react with copper(II) chloride to form adducts. These are studied for their potential as anticancer drugs and their structural properties are analyzed using X-ray crystallography (Bonacorso et al., 2003).

  • Synthesis of Furan Derivatives : It has been used in the synthesis of trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization (Zhang, Zhao, & Lu, 2007).

  • Preparation of Pyrazoles and Beta-diketonate Complexes : Studies have shown its use in the preparation of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles and complexes with 1-phenylpiperazine, indicating its potential in creating new chemical structures (Martins et al., 2012).

Pharmaceutical and Medicinal Chemistry

  • Sigma Ligands Research : Derivatives of this compound have been synthesized and evaluated for their affinity and selectivity for sigma 1 and sigma 2 binding sites, showing potential in neuropharmacology (Perregaard et al., 1995).

  • Endocannabinoid Hydrolases Inhibitors : Research has been conducted on derivatives for their inhibitory activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are enzymes involved in endocannabinoid metabolism (Morera et al., 2012).

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTSWLHDBUPUBO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C/C(=O)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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